4-(3-Azidopropoxy)-3-chlorobenzoic acid (CAS 2096987-16-3) vs. Non-Chlorinated Analog: Differential Reactivity in CuAAC Click Chemistry
The presence of a chlorine substituent on the aromatic ring of aryl azides is known to enhance the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by modulating the electron density of the azide group [1]. While direct kinetic data for 4-(3-azidopropoxy)-3-chlorobenzoic acid is unavailable, class-level inference from studies on chlorinated phenyl azides demonstrates that ortho- and meta-chloro substitution can accelerate click reaction rates compared to non-chlorinated phenyl azides [1]. This is a critical differentiator from the non-chlorinated analog 4-(3-azidopropoxy)benzoic acid (CAS 1268262-13-0), which lacks this electron-withdrawing effect .
| Evidence Dimension | CuAAC Reaction Rate (Class-level inference from chlorinated phenyl azides) |
|---|---|
| Target Compound Data | Accelerated kinetics relative to non-chlorinated aryl azides (qualitative, class-level inference) |
| Comparator Or Baseline | Non-chlorinated phenyl azides (e.g., 4-azidobenzoic acid derivatives) |
| Quantified Difference | Rate enhancement due to electron-withdrawing Cl substitution (specific magnitude not reported for this exact compound) |
| Conditions | Class-level inference based on studies of chlorinated phenyl azides in CuAAC reactions. |
Why This Matters
Faster click reaction kinetics can reduce reaction time and improve conjugation yields, directly impacting the efficiency and cost-effectiveness of bioconjugation workflows.
- [1] Young, D. D. and Schultz, P. G. (2007). 'Click Imaging of Biochemical Processes in Living Systems.' ACS Chemical Biology. (Provides class-level evidence on the role of aryl substitution in click reactions). View Source
